Benzyl propiolate Benzyl propiolate
Brand Name: Vulcanchem
CAS No.: 14447-01-9
VCID: VC1974908
InChI: InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2
SMILES: C#CC(=O)OCC1=CC=CC=C1
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol

Benzyl propiolate

CAS No.: 14447-01-9

Cat. No.: VC1974908

Molecular Formula: C10H8O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Benzyl propiolate - 14447-01-9

Specification

CAS No. 14447-01-9
Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
IUPAC Name benzyl prop-2-ynoate
Standard InChI InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2
Standard InChI Key KCSLTHXLCZSZLB-UHFFFAOYSA-N
SMILES C#CC(=O)OCC1=CC=CC=C1
Canonical SMILES C#CC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Benzyl propiolate contains an ethynyl group (HC≡C-) bonded to a carbonyl carbon, which is further connected to a benzyloxy group. The structural features of this compound contribute to its chemical reactivity and physical properties.

Structural Characteristics

The molecule consists of three primary structural components:

  • An acetylenic moiety (HC≡C-)

  • A carboxylate ester group (-COO-)

  • A benzyl group (C₆H₅CH₂-)

Physical and Chemical Properties

Table 1 summarizes the key physicochemical properties of benzyl propiolate:

PropertyValueReference
Molecular Weight160.17 g/mol
Physical StateColorless to light yellow liquid
Boiling Point270.6±19.0 °C at 760 mmHg
Density1.123±0.06 g/cm³
Storage Recommendation2-8 °C
Purity (Commercial)≥95.0%

The compound's structure combines the reactivity of the alkyne group with the stability of the aromatic ring, making it a versatile building block in organic synthesis .

Synthesis Methods

Several methods have been developed for the synthesis of benzyl propiolate, with esterification reactions being the most common approach.

Standard Synthesis Protocol

Benzyl propiolate can be prepared in excellent yield (90%) following the protocol described by Ramachandran, as referenced in the literature . This synthetic route typically involves the esterification of propiolic acid with benzyl alcohol under appropriate conditions.

Alternative Synthetic Approaches

The compound can also be synthesized through other routes, including:

  • Reaction of benzyl alcohol with propiolic acid in the presence of an acid catalyst

  • Transesterification of other propiolate esters with benzyl alcohol

  • Carbonylation reactions involving benzyl halides and acetylene derivatives

The choice of synthetic method depends on factors such as required scale, available starting materials, and desired purity of the final product .

Spectroscopic Characteristics

Spectroscopic data provides essential information for structure confirmation and purity assessment of benzyl propiolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for benzyl propiolate are as follows:

¹H NMR (300 MHz, CDCl₃):

  • δ 7.43-7.30 (m, 5H, aromatic protons)

  • δ 5.23 (s, 2H, -CH₂-)

  • δ 2.89 (s, 1H, HC≡C-)

¹³C NMR (75 MHz, CDCl₃):

  • δ 152.53 (C=O)

  • δ 134.52 (aromatic C)

  • δ 128.72, 128.69, 128.57 (aromatic C)

  • δ 75.06, 74.55 (C≡C)

  • δ 67.92 (-CH₂-)

The characteristic signal at δ 2.89 ppm in the ¹H NMR spectrum corresponds to the terminal alkyne proton, confirming the presence of the ethynyl group. The singlet at δ 5.23 ppm represents the benzyl methylene protons, while the multiplet in the range of δ 7.43-7.30 ppm corresponds to the aromatic protons .

Applications and Biological Activity

Benzyl propiolate has significant applications in organic synthesis and possesses notable biological activities.

Synthetic Applications

As a functionalized alkyne, benzyl propiolate serves as a valuable building block in various synthetic transformations:

  • Cycloaddition reactions for heterocycle synthesis

  • Mixed double-Michael reactions for the synthesis of oxazolidines

  • Component in diversity-oriented synthesis approaches

These applications stem from the compound's dual reactivity sites: the electrophilic ester group and the nucleophilic terminal alkyne.

Antifungal Activity

Recent research has revealed the promising antifungal properties of benzyl propiolate and its derivatives:

  • Broad-spectrum inhibition activity against phytopathogenic fungi at concentrations as low as 50 μg/mL

  • Structure-activity relationship (SAR) studies indicate that:

    • The ethynyl group is essential for antifungal activity

    • Halogenation of the benzene ring, particularly at the 2-position, significantly enhances activity

Mechanism of Antifungal Action

Investigations into the antifungal mechanism of benzyl propiolate derivatives have revealed multiple modes of action:

  • Alteration of mycelial morphology

  • Destruction of hyphal and cell membrane structures

  • Increase in intracellular reactive oxygen species (ROS) levels

  • Decrease in intracellular mitochondrial membrane potential

  • Modification of cell membrane permeability

These findings suggest that benzyl propiolate represents a novel antifungal lead compound with potential applications in agriculture and medicine.

Hazard StatementDescriptionHazard Category
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

These hazard statements apply to 50% of the reports submitted to the European Chemicals Agency (ECHA) C&L Inventory .

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